molecular formula C9H15BrO B2389539 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane CAS No. 2490412-89-8

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane

Cat. No.: B2389539
CAS No.: 2490412-89-8
M. Wt: 219.122
InChI Key: AQTBJDVDSSJBED-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane (CAS 61192-17-4) is a bicyclic compound featuring a bromomethyl (-CH₂Br) group at position 1 and a methoxy (-OCH₃) group at position 4 of the bicyclo[2.2.1]heptane scaffold. Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol . The compound’s rigid bicyclic framework and functional groups make it a versatile building block in organic synthesis, particularly for drug discovery and materials science. Its structure is defined by the SMILES notation C1CC2(CCC1C2)CBr and InChIKey AWCGALZJVRGRBZ-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxybicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-11-9-4-2-8(6-9,7-10)3-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBJDVDSSJBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-4-methoxybicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to more reactive intermediates, facilitating further transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane -CH₂Br (position 1), -OCH₃ (position 4) C₈H₁₃Br 189.09 Building block for drug candidates
2-(4-Bromophenyl)bicyclo[2.2.1]heptane -C₆H₄Br (aromatic substituent at position 2) C₁₃H₁₅Br 251.17 Potential ligand or intermediate
3-(Bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane =CHBr (exocyclic bromoalkene), -CH₃ (positions 2) C₉H₁₃Br 201.11 Study of bromoalkene reactivity
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate -COOCH₃ (position 1), -Br (position 4) C₉H₁₃BrO₂ 247.11 Medicinal chemistry intermediates
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid -COOH (position 1), -OCH₃ (position 4) C₉H₁₄O₃ 170.21 Peptidomimetics and bioactivity studies
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane -CH₂Br-cyclopropyl (position 2) C₁₁H₁₇Br 229.16 Exploration of steric effects

Biological Activity

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H15_{15}BrO
  • SMILES Notation : COC12CCC(C1)(CC2)CBr
  • InChIKey : AQTBJDVDSSJBED-UHFFFAOYSA-N

The compound features a bromomethyl group and a methoxy group attached to a bicyclic heptane structure, which contributes to its unique chemical reactivity and biological potential.

Target Interactions

This compound exhibits interactions with various biological targets, particularly within the following categories:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, including:

  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections, particularly HIV-1.
  • Anticancer Properties : Research indicates that it may affect cancer cell proliferation and apoptosis through modulation of signaling pathways.
  • Antimicrobial Effects : It has shown promise in inhibiting bacterial growth, suggesting potential as an antimicrobial agent.

Case Studies and Experimental Evidence

  • Antiviral Activity : A study indicated that brominated compounds similar to this compound exhibit significant antiviral properties against HIV-1, showcasing their potential in therapeutic applications .
  • Anticancer Effects : Experimental data suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
  • Antimicrobial Properties : Research has highlighted its effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable and can be synthesized efficiently. Its absorption, distribution, metabolism, and excretion (ADME) characteristics remain to be fully elucidated through further studies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, Anticancer, AntimicrobialEnzyme inhibition, Receptor modulation
Indole DerivativesAntiviral, Anti-inflammatoryReceptor binding, Antioxidant properties
Quinolone DerivativesAntibacterialDNA gyrase inhibition

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